molecular formula C8H15NO B2677039 5-Ethylazepan-2-one CAS No. 34303-48-5

5-Ethylazepan-2-one

Cat. No.: B2677039
CAS No.: 34303-48-5
M. Wt: 141.214
InChI Key: APUFXJFIQXSTFQ-UHFFFAOYSA-N
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Description

5-Ethylazepan-2-one is a seven-membered lactam with the molecular formula C8H15NO It is a derivative of azepan-2-one, where an ethyl group is substituted at the fifth position of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylazepan-2-one typically involves the ring-expansion reaction of a substituted cyclohexanone. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2). This reaction proceeds through a ring-expansion mechanism to form the desired lactam .

Industrial Production Methods: Industrial production of this compound may involve the N-alkylation of N-trimethylsilyl derivatives of lactams. For instance, N-trimethylsilyl-azepan-2-one can be alkylated with ethyl halides under suitable conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the lactam to the corresponding amine.

    Substitution: N-alkylation and N-acylation reactions are common, where the nitrogen atom in the lactam ring is substituted with alkyl or acyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Ethylazepan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

    Azepan-2-one: The parent compound without the ethyl substitution.

    5-Methylazepan-2-one: A similar compound with a methyl group instead of an ethyl group at the fifth position.

    5-Propylazepan-2-one: A compound with a propyl group at the fifth position.

Uniqueness: 5-Ethylazepan-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-ethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-3-4-8(10)9-6-5-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUFXJFIQXSTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34303-48-5
Record name 5-ethylazepan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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